molecular formula C9H11NO2S2 B12630119 Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate

Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate

Cat. No.: B12630119
M. Wt: 229.3 g/mol
InChI Key: SBGAXQJFDRWKDK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate is a high-value chemical intermediate designed for research and development purposes. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Compounds based on the thiophene and fused thienothiophene scaffolds are of significant interest in medicinal chemistry and drug discovery . In particular, thieno[2,3-b]thiophene and analogous structures serve as key precursors for the synthesis of more complex heterocyclic systems, such as thienopyrimidines, which are investigated as potential anticancer agents . Research indicates that such fused heterocycles can exhibit potent biological activity by functioning as inhibitors of critical kinases, including p38α MAPK and JAK2, which are prominent targets in oncology and inflammation research . The molecular structure of this ester, featuring a reactive ester group and an amino group, provides versatile handles for further chemical modification, making it a valuable building block for constructing diverse compound libraries for biological screening . Researchers can utilize this chemical to develop novel therapeutic candidates aimed at inducing apoptosis and arresting the cell cycle in various cancer cell lines .

Properties

Molecular Formula

C9H11NO2S2

Molecular Weight

229.3 g/mol

IUPAC Name

ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate

InChI

InChI=1S/C9H11NO2S2/c1-2-12-8(11)6-5-3-4-13-9(5)14-7(6)10/h2-4,10H2,1H3

InChI Key

SBGAXQJFDRWKDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCS2)N

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization with Amines

  • Reagents:

    • Thiophene derivative (e.g., thiophene-2-carboxylic acid)
    • Primary amine (e.g., ethylamine)
    • Base (e.g., potassium hydroxide)
  • Procedure:

    • Dissolve the thiophene derivative in an appropriate solvent (e.g., ethanol).
    • Add the primary amine and base to the solution.
    • Heat the mixture under reflux for several hours.
    • Allow the mixture to cool, then precipitate and filter the product.
    • Purify by recrystallization from ethanol.
  • Expected Yield:

    • Yields can vary but are often reported between 60-80%.

Synthesis via Mannich Reaction

  • Reagents:

    • Thiophene derivative
    • Formaldehyde
    • Primary amine
    • Acid catalyst (e.g., hydrochloric acid)
  • Procedure:

    • Mix the thiophene derivative with formaldehyde and primary amine in a solvent (e.g., methanol).
    • Add an acid catalyst to promote reaction.
    • Stir at room temperature for several hours.
    • Isolate the product by filtration and wash with cold solvent.
  • Expected Yield:

    • Yields typically range from 50-75%.

Comparative Analysis of Methods

The following table summarizes key aspects of each preparation method:

Method Reagents Used Reaction Conditions Yield (%)
Cyclization with Amines Thiophene derivative, primary amine Reflux in ethanol 60-80
Mannich Reaction Thiophene derivative, formaldehyde, primary amine Room temperature with acid catalyst 50-75

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:
Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate is being investigated for its potential biological activities:

  • Antimicrobial Activity: Compounds with similar structures have shown promising antimicrobial properties. Studies indicate that derivatives of this compound may exhibit activity against various pathogens .
  • Anticancer Properties: Research is ongoing to explore its efficacy as an anticancer agent. Some studies have demonstrated that thiophene derivatives can inhibit cancer cell proliferation .
  • Enzyme Inhibition: The compound may act as a kinase inhibitor, modulating signal transduction pathways involved in cell growth and proliferation .

2. Organic Synthesis:
This compound serves as a building block for synthesizing more complex thiophene derivatives. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution to introduce functional groups at specific positions .

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

Compound NameStructureKey ActivityUnique Features
5-Amino-3-methylthiophene-2,4-dicarboxamideStructureAntiviralContains two carboxamide groups
3-Aminothiophene DerivativesStructureAntimicrobialVaries in substitution patterns
Ethyl 5-amino-4-thiazolecarboxylateStructureAnticancerIncorporates a thiazole ring

This table highlights the diversity within the thiophene family and the unique position of this compound due to its specific functional groups and structural features.

Case Studies and Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological properties. For instance:

  • Anticancer Studies: A study demonstrated that specific derivatives exhibited significant anticancer activity against colon carcinoma cells (HCT-116) .
  • Pharmacological Testing: Compounds derived from this structure were tested for antioxidant properties and showed promising results in inhibiting tumor growth .

These findings underscore the potential of this compound in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, modulating signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

  • Thieno[2,3-b]pyridine Derivatives: Compounds like ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d, ) replace the dihydrothiophene ring with a pyridine ring. This modification increases aromaticity and electron-deficient character, influencing reactivity in cyclization reactions (e.g., forming pyrimidinones) .
  • Thieno[2,3-c]isothiazole Derivatives: Ethyl 2-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate (6b, ) incorporates an isothiazole ring, introducing a sulfur-nitrogen bond. This enhances thermal stability (m.p. 117–119°C) but may reduce solubility compared to the dihydrothiophene core .

Functional Group Variations

  • Carboxamide vs. Ester Groups :
    VU0010010 (30, ) and VU0152099 (31, ) feature carboxamide groups instead of esters. Carboxamides generally improve water solubility and hydrogen-bonding capacity, critical for receptor binding in drug design .
  • Cyan and Dihydro Modifications: Ethyl 3,6-diamino-4-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxylate () includes a cyano group and additional amino substituents, which may enhance electronic effects and steric hindrance, altering reactivity in nucleophilic substitutions .

Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Formula (Example) Melting Point (°C) Notable Properties
Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate Dihydrothienothiophene Ethyl ester, amino ~C₁₁H₁₃NO₂S₂ Not reported Flexible core, moderate lipophilicity
Ethyl 2-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate (6b) Thienoisothiazole Phenyl, amino, ester C₁₄H₁₄N₂O₂S₂ 117–119 High thermal stability
VU0152099 (31) Dihydrothieno[2,3-b]pyridine Benzodioxole, carboxamide C₁₈H₁₉N₃O₃S Not reported Enhanced solubility, bioactivity
Ethyl 3,6-diamino-4-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxylate Thienopyridine Butoxyphenyl, cyano, diamino C₂₁H₂₂N₄O₃S Not reported High steric/electronic modulation

Pharmacological Potential

While direct bioactivity data for the target compound is absent, structurally related molecules (e.g., VU-series compounds in ) demonstrate roles as kinase inhibitors or receptor modulators. The ethyl ester group may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for enhanced target interaction .

Biological Activity

Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant studies.

  • Molecular Formula : C9H11NO2S2
  • Molecular Weight : 229.3 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC(=O)C1=C(SC2=C1CCS2)N

Synthesis

The synthesis of this compound typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester under basic conditions. This method allows for the formation of the thiophene ring system, which is crucial for its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. In vitro evaluations have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines:

Cell Line IC50 (µM)
HeLa1.1
L12102.8
CEM2.3

These values indicate that the compound is particularly effective against cervical carcinoma (HeLa) cells and leukemia (L1210 and CEM) cells .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Molecular docking studies suggest that the compound binds to the colchicine site on tubulin, disrupting microtubule dynamics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies indicate that it may possess activity against various bacterial strains; however, detailed quantitative assessments are still required to establish its efficacy .

Case Studies

One notable study investigated the structure-activity relationship (SAR) of thiophene derivatives related to this compound. The results demonstrated that modifications at specific positions on the thiophene ring could enhance biological activity. For instance, substituents that increase electron density on the ring were found to improve anticancer potency .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate?

The compound is typically synthesized via the Gewald reaction, which involves condensation of ethyl acetoacetate, elemental sulfur, and a primary amine under reflux conditions. For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate was prepared using ethyl cyanoacetate, aniline derivatives, and sulfur in ethanol with triethylamine as a catalyst . Key steps include:

  • Refluxing reagents in ethanol or 1,4-dioxane for 3–5 hours.
  • Neutralization with acidified ice/water mixtures to precipitate products.
  • Purification via crystallization (e.g., ethanol or 1,4-dioxane).

Q. Which characterization techniques are essential for verifying the structure of this compound?

Comprehensive characterization requires:

  • NMR spectroscopy (1H, 13C, DEPT, 2D) to confirm regioselectivity and substituent positions .
  • Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+] at m/z 475.0936) .
  • Elemental analysis to validate purity (e.g., C: 73.34%, H: 3.80%, S: 13.47%) .
  • IR spectroscopy to identify functional groups like amino and carboxylate .

Q. What safety protocols should be followed when handling this compound?

Based on safety data sheets (SDS) for analogous thiophene derivatives:

  • Use PPE (gloves, goggles, respirators) to avoid skin/eye irritation and respiratory toxicity .
  • Store in cool, dry conditions away from incompatible substances (e.g., strong oxidizers) .
  • For spills, employ absorbent materials and avoid water spray to prevent dispersion .

Q. How is the cytotoxic activity of this compound initially screened?

Cytotoxicity is evaluated using in vitro assays against cancer cell lines (e.g., CCRF-CEM leukemia cells). Protocols include:

  • Incubating cells with compound dilutions (e.g., 1–10 µM) for 48–72 hours.
  • Measuring viability via MTT or similar assays.
  • Reporting IC50 values (e.g., 2.580 µM against CCRF-CEM cells for related derivatives) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

Optimization strategies include:

  • Catalyst screening : Triethylamine or piperidine enhances reaction efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility and regioselectivity .
  • Temperature control : Reflux at 80–100°C minimizes side reactions.
  • Chromatographic purification : Column chromatography resolves regioisomers common in thiophene syntheses .

Q. How should researchers address contradictions in structural data (e.g., NMR vs. X-ray crystallography)?

Discrepancies arise from dynamic effects (e.g., tautomerism in solution). To resolve:

  • Perform variable-temperature NMR to detect conformational changes.
  • Validate with X-ray crystallography (using SHELXL for refinement) to confirm solid-state structure .
  • Compare computed (DFT) and experimental spectra to identify discrepancies .

Q. What approaches are used to establish structure-activity relationships (SAR) for cytotoxicity?

SAR studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., nitro) or bulky moieties (e.g., cyclopropyl) to modulate activity .
  • Docking simulations : Modeling interactions with target proteins (e.g., kinases or DNA topoisomerases).
  • Resistance profiling : Testing against multidrug-resistant lines (e.g., CEM/ADR5000) to identify scaffold specificity .

Q. How can variability in cytotoxicity data across studies be systematically addressed?

Key variables to standardize:

  • Cell line authentication : Ensure no cross-contamination (e.g., via STR profiling).
  • Assay conditions : Control serum concentration, incubation time, and pH.
  • Compound purity : Use HPLC-validated samples (>95% purity) to exclude confounding impurities .

Q. What computational methods support the design of derivatives with enhanced activity?

Advanced strategies include:

  • Molecular dynamics (MD) simulations : Predict binding stability with target receptors.
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with IC50 values.
  • ADMET prediction : Use tools like SwissADME to optimize bioavailability and toxicity profiles .

Q. What challenges arise in scaling up synthesis for in vivo studies, and how are they mitigated?

Scaling issues include poor solubility and low yields. Solutions involve:

  • Microwave-assisted synthesis : Reduces reaction time and improves reproducibility.
  • Nanoformulation : Encapsulate the compound in liposomes or PEGylated carriers to enhance bioavailability.
  • Toxicology screening : Conduct acute toxicity assays in rodent models before advancing to PD/PK studies .

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